2H-indeno[2,1-c]pyridazine-3,9-dione
Description
Contextualization within Nitrogen Heterocyclic Chemistry and Indane-1,3-dione Frameworks
Nitrogen-containing heterocycles are fundamental building blocks in nature and synthetic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The pyridazine (B1198779) moiety, a six-membered ring with two adjacent nitrogen atoms, is a key component of many biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties. scispace.comnih.gov The electronic properties of the pyridazine ring, characterized by its π-deficient nature, influence its reactivity and interactions with biological targets.
On the other hand, the indane-1,3-dione framework is a well-established structural motif in organic synthesis. The presence of two carbonyl groups flanking a methylene (B1212753) group imparts significant reactivity, making it a versatile precursor for the synthesis of a variety of fused heterocyclic and carbocyclic systems. Derivatives of indane-1,3-dione have been investigated for their potential as anticoagulants, anti-inflammatory agents, and inhibitors of various enzymes.
The amalgamation of these two frameworks in 2H-indeno[2,1-c]pyridazine-3,9-dione results in a planar, rigid structure with a unique distribution of electron density, offering opportunities for diverse chemical modifications and biological interactions.
Overview of Indenopyridazinedione Structural Motifs in Chemical Literature
The indenopyridazinedione core, as exemplified by this compound, has been explored in the chemical literature, primarily in the context of synthesizing novel heterocyclic systems with potential biological activity. Synthetic strategies often involve the condensation of an indane-1,3-dione derivative with a hydrazine (B178648) or a related nitrogen-containing binucleophile.
A notable synthetic approach to a derivative of this scaffold involves a one-step reaction of 3-acetylcoumarins with ninhydrin (B49086) in the presence of hydrazine hydrate (B1144303). researchgate.net This method provides an efficient route to 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones, highlighting a practical pathway to access the core indenopyridazinedione structure. researchgate.net The reaction proceeds through the in situ formation of an intermediate which then undergoes cyclization with hydrazine hydrate to yield the final tricyclic product. researchgate.net
While extensive studies on the parent this compound are not widely documented, the synthesis and investigation of its derivatives have provided valuable insights into the reactivity and potential of this structural motif.
Significance of the this compound Scaffold in Contemporary Research
The significance of the this compound scaffold in modern research lies in its potential as a privileged structure in medicinal chemistry. The fusion of the pyridazinone ring, a known pharmacophore, with the indanedione moiety, which can also exhibit biological effects, creates a molecule with the potential for dual or synergistic activities. scispace.com
Derivatives of the broader indeno-pyridazine class have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai For instance, some indeno-pyridazines have shown potential as kinase inhibitors, which are crucial targets in cancer therapy. ontosight.ai The rigid and planar nature of the this compound scaffold can facilitate its intercalation into DNA or binding to the active sites of enzymes, making it a promising candidate for the development of new therapeutic agents. nih.gov The exploration of this scaffold is an active area of research, with the potential to yield novel compounds with significant pharmacological value.
Chemical and Physical Properties
The fundamental properties of this compound are presented in the following table, based on available data. uni.lu
| Property | Value |
| Molecular Formula | C₁₁H₆N₂O₂ |
| Molecular Weight | 198.18 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=O)NN=C3 |
| InChI | InChI=1S/C11H6N2O2/c14-9-5-8-6-3-1-2-4-7(6)11(15)10(8)13-12-9/h1-5H,(H,12,14) |
| InChIKey | ZYICMRFRKSZKCP-UHFFFAOYSA-N |
Research Findings on a Representative Derivative
While detailed experimental data for the parent compound is limited, a study on the synthesis of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one provides valuable insights into the characterization of this class of compounds. researchgate.net
| Spectral Data | Observed Peaks/Signals |
| IR (KBr, cm⁻¹) | 1712 (lactone C=O), 1670 (ketone C=O), 1593 (C=N), 1554 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 8.95 (s, 1H, pyridazine), 8.66 (s, 1H, coumarin (B35378) C4-H), 8.25 (d, 1H), 7.33-7.88 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | 189.73 (pyridazinone C=O), 161.44 (lactone C=O) |
| Mass Spec. (m/z) | 326 (M⁺) |
These findings for a substituted derivative offer a foundational understanding of the spectroscopic characteristics of the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-indeno[2,1-c]pyridazine-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-5-8-6-3-1-2-4-7(6)11(15)10(8)13-12-9/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYICMRFRKSZKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NN=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143414 | |
| Record name | 2H-Indeno(2,1-c)pyridazine-3,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100595-21-9 | |
| Record name | 2H-Indeno(2,1-c)pyridazine-3,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indeno(2,1-c)pyridazine-3,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h Indeno 2,1 C Pyridazine 3,9 Dione and Its Derivatives
Strategies for the Core 2H-indeno[2,1-c]pyridazine-3,9-dione Scaffold Synthesis
The construction of the fundamental this compound framework relies on several key synthetic approaches that efficiently assemble the fused ring system.
Cyclocondensation Reactions in this compound Formation
Cyclocondensation reactions are a cornerstone in the synthesis of the this compound core. These reactions typically involve the formation of the pyridazine (B1198779) ring by reacting a suitable precursor containing a dicarbonyl or a related functional group with hydrazine (B178648) or its derivatives.
A notable example involves the reaction of 3-acetylcoumarins with ninhydrin (B49086) in acetic acid. This is followed by the treatment of the in situ formed 2-hydroxy-2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]indan-1,3-diones with hydrazine hydrate (B1144303). This one-step process leads to the formation of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones in excellent yields, ranging from 84–90%. rsc.orgresearchgate.net The reaction proceeds under mild conditions and provides a facile route to substituted indenopyridazinones. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) | Ref |
| 3-Acetylcoumarins | Ninhydrin | Hydrazine hydrate in acetic acid | 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones | 84-90 | rsc.orgresearchgate.net |
Multi-Component Reactions for Indenopyridazinedione Ring Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like indenopyridazinediones. While specific MCRs for the direct synthesis of the parent this compound are not extensively documented, the principles of MCRs are applied to construct closely related fused heterocyclic systems. For instance, a one-pot, three-component reaction between ninhydrin, malononitrile (B47326), and various diamines in water under catalyst-free conditions has been reported for the synthesis of imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives. nih.gov This highlights the potential of MCRs to assemble complex indenone-fused heterocycles. The reaction of ninhydrin and malononitrile initially forms a Knoevenagel condensation product, which then reacts with a binucleophile like semicarbazide (B1199961) to yield products such as 1,3-dioxoindenylidene-hydrazinecarboxamide. nih.gov
Access via Precursors Derived from Phthalic Anhydride (B1165640) and Related Building Blocks
Phthalic anhydride and its derivatives serve as versatile and readily available starting materials for the synthesis of the indenopyridazinedione scaffold. A key strategy involves the Knoevenagel condensation of phthalic anhydride with ethyl cyanoacetate. This reaction yields (Z)-ethyl 2-carbamoyl-8-cyano-3-hydroxybenzofulvene-8-carboxylate, which is a versatile intermediate. rsc.orgkisti.re.kr This intermediate provides a direct entry into the this compound system, among other related heterocyclic structures. rsc.org
The general approach of using cyclic anhydrides in the synthesis of pyridazinones is well-established. For example, the reaction of phthalic anhydrides with hydrazine hydrate in the presence of acetic acid is a common method for preparing phthalazinone derivatives. longdom.org Furthermore, 2-aroylbenzoic acids, which can be derived from the Friedel-Crafts reaction of phthalic anhydride with aromatic hydrocarbons, can be treated with hydrazine hydrate to yield phthalazin-1-ones. longdom.org These established methods for phthalazinone synthesis from phthalic anhydride underscore the utility of this precursor in accessing the broader class of pyridazinone-containing fused rings, including the indenopyridazinedione system.
Synthesis of Substituted this compound Derivatives
The functionalization of the pre-formed this compound core and the construction of more complex fused systems are crucial for exploring the structure-activity relationships of this class of compounds.
Functionalization through Electrophilic and Nucleophilic Pathways
The reactivity of the this compound system allows for the introduction of various substituents through both electrophilic and nucleophilic reactions.
Nucleophilic Pathways: The presence of a halogen atom on the pyridazine ring of an indenopyridazine system renders it susceptible to nucleophilic aromatic substitution. For instance, 3-chloro-9H-indeno[2,1-c]pyridazine possesses a chlorine atom at the 3-position which increases its reactivity towards nucleophiles due to the electronegativity of the chlorine. ontosight.ai This allows for the introduction of a variety of nucleophiles at this position, leading to functionalized derivatives.
Annulation Strategies for Fused Indenopyridazine Systems
Annulation strategies provide a powerful means to construct additional rings onto the indenopyridazine framework, leading to the formation of polycyclic and often more complex molecular architectures.
One of the most well-known annulation methods is the Robinson annulation, which is a ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. scispace.comnih.gov This classic reaction is a key method for the construction of fused ring systems. scispace.com An adaptation of this, the aza-Robinson annulation, allows for the synthesis of nitrogen-containing fused bicyclic systems. nih.gov This strategy involves the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol-type condensation to form densely functionalized fused bicyclic amides. nih.gov While not directly applied to the indenopyridazinedione system in the reviewed literature, these methodologies provide a conceptual framework for the construction of fused pyridazine rings.
Derivatization via Indane-1,3-dione and Pyridazine Intermediates
The synthesis of the this compound scaffold and its derivatives frequently employs indane-1,3-dione or its hydrated form, ninhydrin, as a key starting material. This approach leverages the reactivity of the dione (B5365651) to construct the fused pyridazine ring.
A prominent method involves the reaction of ninhydrin with compounds containing active methylene (B1212753) groups, followed by cyclization with hydrazine. For instance, a facile one-step synthesis for 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones has been reported. researchgate.net This process begins with the reaction of 3-acetylcoumarins with ninhydrin in acetic acid. This forms an in situ intermediate, 2-hydroxy-2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]indan-1,3-diones. Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of the final indenopyridazinone product in excellent yields. researchgate.net This one-pot reaction highlights an efficient pathway to complex derivatives of the core structure.
The general strategy involves the condensation of indane-1,3-dione with a suitable carbonyl compound or an equivalent, followed by reaction with a hydrazine derivative which forms the pyridazine ring system. The versatility of indane-1,3-dione as a precursor is central to the synthesis of a wide range of fused heterocyclic compounds. nih.gov The pyridazine ring itself is often formed from a precursor like 6-phenyl-5-chloro-2H-pyridazin-3-one, which can undergo nucleophilic substitution with various moieties to build more complex structures. clockss.org
Table 1: Synthesis of Indenopyridazinone Derivatives via Indane-1,3-dione Intermediates
| Starting Materials | Key Reagents | Product | Reference |
|---|---|---|---|
| 3-Acetylcoumarins, Ninhydrin | Acetic acid, Hydrazine hydrate | 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one | researchgate.net |
Preparation of Indenopyridazine-Thiazole Molecular Hybrids
The synthesis of molecular hybrids that incorporate both the indenopyridazine and thiazole (B1198619) moieties is an area of active research, aiming to combine the chemical properties of these two important heterocyclic systems. A common synthetic strategy involves the construction of the thiazole ring onto a pre-formed indenopyridazine scaffold.
One reported methodology begins with the synthesis of an indenopyridazinecarbothioamide intermediate. benthamdirect.comdoi.orgbenthamscience.com Specifically, 2-(4-cyano-3-oxo-2,3-dihydro-9H-indeno[2,1-c]pyridazin-9-ylidene)-hydrazine-1-carbothioamide serves as a versatile starting point. benthamdirect.comdoi.orgbenthamscience.com This intermediate is then reacted with various α-halocompounds, such as phenacyl bromides and α-chloroketones, or with hydrazonoyl chlorides. benthamdirect.comdoi.org This reaction, known as the Hantzsch thiazole synthesis or a related cyclization, leads to the formation of the desired indenopyridazine-thiazole derivatives. The structures of these novel hybrid molecules are typically confirmed using a combination of spectroscopic methods including IR, NMR, and mass spectrometry, as well as elemental analysis. benthamdirect.comdoi.org
This approach allows for the introduction of a variety of substituents onto the thiazole ring by choosing the appropriate α-halocarbonyl compound or hydrazonoyl chloride, thus enabling the creation of a library of related hybrid molecules for further investigation. benthamdirect.comdoi.org
Table 2: Reagents for the Synthesis of Indenopyridazine-Thiazole Hybrids
| Indenopyridazine Precursor | Reagent Class | Resulting Hybrid | Reference |
|---|---|---|---|
| Indeno[2,1-c]pyridazincarbothioamide | Hydrazonoyl chlorides | Indenopyridazine-thiazole derivatives | benthamdirect.comdoi.org |
Novel Synthetic Routes and Green Chemistry Approaches to Indenopyridazinediones
Recent efforts in the synthesis of indenopyridazinediones and related heterocyclic structures have focused on developing novel, more efficient routes and incorporating the principles of green chemistry. These approaches aim to reduce reaction times, increase yields, minimize waste, and use less hazardous materials. nih.gov
One-pot multicomponent reactions (MCRs) are a cornerstone of green synthetic chemistry. nih.gov These reactions allow for the synthesis of complex molecules from three or more starting materials in a single step, which avoids the need for isolating intermediates and often reduces solvent usage and waste. For example, a one-pot, four-component reaction has been successfully used to synthesize novel pyridine (B92270) derivatives using microwave irradiation. nih.govresearchgate.net This microwave-assisted synthesis is recognized as a green chemistry tool, offering significant advantages such as remarkably short reaction times, high product yields, and simpler purification procedures compared to conventional heating methods. nih.govresearchgate.net
Solvent-free, or "neat," reaction conditions represent another significant green chemistry approach. mdpi.com By eliminating the solvent, this method reduces waste and minimizes environmental impact. A novel one-pot route for designing 4,6-diaryl-3-cyano-2-pyridone derivatives has been developed under solvent-free conditions, where a mixture of reagents is simply heated to afford the target heterocycles in high yields and short reaction times. mdpi.com The use of green catalysts, such as alum [KAl(SO₄)₂·12H₂O], has also been reported for the efficient one-pot, four-component synthesis of related spiro-imidazo pyridine-indene derivatives. nih.gov These methodologies, while not all directly applied to this compound itself, demonstrate the potential of modern synthetic strategies to produce complex heterocyclic systems in a more sustainable manner.
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Heterocycles
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Step-wise synthesis, use of organic solvents, longer reaction times | Well-established procedures | clockss.org |
| Microwave-Assisted Synthesis | One-pot reactions, rapid heating | Shorter reaction times (minutes vs. hours), higher yields, pure products | nih.govresearchgate.net |
| Solvent-Free Synthesis | Reagents heated without solvent | Reduced waste, eco-friendly, simple procedure | mdpi.com |
| Green Catalysis | Use of environmentally benign catalysts (e.g., alum) | Mild reaction conditions, high efficiency | nih.gov |
Mechanistic Aspects of Chemical Transformations Involving 2h Indeno 2,1 C Pyridazine 3,9 Dione
Elucidation of Reaction Mechanisms in Indenopyridazinedione Synthesis
The synthesis of the 2H-indeno[2,1-c]pyridazine-3,9-dione core and its derivatives is primarily achieved through condensation reactions involving a 1,3-dicarbonyl compound from the indane family and a hydrazine (B178648) derivative. liberty.eduresearchgate.net A common and effective starting material is ninhydrin (B49086) (2,2-dihydroxyindan-1,3-dione). researchgate.net
The reaction mechanism typically proceeds through several key steps. In a representative synthesis, the reaction of an activated indanedione derivative with a hydrazine proceeds via a cyclocondensation pathway. For instance, the synthesis of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones involves the reaction of 3-acetylcoumarins with ninhydrin in acetic acid. researchgate.net This is followed by treatment with hydrazine hydrate (B1144303), which initiates a cascade of reactions. The proposed mechanism involves an initial nucleophilic attack by the hydrazine on one of the carbonyl groups of the indanedione intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of the pyridazine (B1198779) ring. The final step involves dehydration to yield the stable, aromatic indenopyridazinedione system. researchgate.net
A general mechanistic pathway can be described as follows:
Hydrazone Formation: One of the carbonyl groups of the 1,3-indanedione derivative reacts with one of the amino groups of hydrazine hydrate to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate performs a nucleophilic attack on the second carbonyl group of the indanedione moiety. This ring-closing step forms a heterocyclic intermediate.
Dehydration/Aromatization: The intermediate readily loses a molecule of water to form the stable, conjugated pyridazinone ring, resulting in the final this compound structure.
This synthetic strategy provides a facile and efficient one-pot method for preparing the indenopyridazinyl system in excellent yields. researchgate.net
Kinetic and Thermodynamic Control in Indenopyridazine Derivatization
In the synthesis and derivatization of heterocyclic compounds like indenopyridazinediones, the principles of kinetic and thermodynamic control dictate the product distribution under varying reaction conditions. While specific studies on this compound are not extensively detailed in the provided literature, the concepts can be applied from related heterocyclic syntheses. nih.gov
Kinetic Control: Kinetically controlled reactions are governed by the rate of product formation. These reactions are typically run at lower temperatures for shorter durations, favoring the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. This product is not necessarily the most stable one. In the derivatization of an indenopyridazinedione, a kinetically controlled reaction might lead to substitution at a more sterically accessible but less thermodynamically stable position.
The choice of solvent, temperature, and reaction time are critical factors. nih.gov For example, in a related synthesis of pyrazoles, nonpolar solvents favored the kinetically controlled product, while changes in catalyst loading and temperature could shift the reaction toward the thermodynamically favored product. nih.gov Applying this to indenopyridazinedione derivatization, a researcher could selectively target different isomers or substituted analogs by carefully manipulating the reaction conditions to favor either the kinetic or thermodynamic pathway.
Stereochemical Considerations in the Formation of this compound Analogs
While the parent this compound molecule is planar and achiral, the synthesis of its analogs can introduce stereocenters, making stereochemical control a crucial aspect of their synthesis. The creation of specific stereoisomers (enantiomers or diastereomers) is often essential, particularly for applications in medicinal chemistry where biological activity is frequently dependent on the precise three-dimensional structure of the molecule.
The field of organocatalysis offers powerful methods for achieving high enantioselectivity in the synthesis of heterocyclic compounds. rsc.org For instance, the synthesis of enantioenriched 1,4-dihydropyridines has been achieved through the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts, guided by a chiral isothiourea catalyst. rsc.org Similarly, cation-directed desymmetrization has been used for the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov
These principles can be extended to the synthesis of chiral this compound analogs. Strategies could include:
Asymmetric Hydrogenation: If a precursor contains a reducible double bond, asymmetric hydrogenation using a chiral transition metal catalyst, such as a Rhodium-DUPHOS complex, could establish a stereocenter with high enantiomeric excess. nih.gov
Chiral Catalysts in Condensation: Employing a chiral acid or base catalyst during the key cyclocondensation step could influence the spatial orientation of the reactants in the transition state, leading to the preferential formation of one enantiomer.
Derivatization of the Core: Introducing a substituent with a stereocenter onto the indenopyridazinedione scaffold using a stereoselective reaction.
The development of such catalytic enantioselective methods is vital for accessing optically pure indenopyridazinedione analogs for further study and application. nih.govnih.gov
Role of Catalysis in Enhancing Selectivity and Yields of Indenopyridazinedione Syntheses
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and control selectivity under milder conditions. In the synthesis of indenopyridazine and related indenopyridine structures, various catalytic systems have been shown to be highly effective.
A prominent example is the use of a heterogeneous, nanomagnetic acid catalyst, Fe3O4@SiO2@PrSO3H, for the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives. iau.irresearchgate.net This catalyst offers significant advantages:
High Yields: Reactions proceed to give high yields of the desired products. researchgate.net
Short Reaction Times: The catalyst significantly accelerates the reaction, reducing times from hours to minutes. researchgate.net
Green Chemistry: The reactions can often be run under solvent-free conditions, and the catalyst is easily separated from the reaction mixture using an external magnet, allowing for its recovery and reuse. iau.ir
Mild Conditions: The catalysis allows the reaction to proceed efficiently at moderate temperatures (e.g., 80 °C). iau.ir
The proposed mechanism for this acid-catalyzed reaction involves the activation of carbonyl groups, facilitating Knoevenagel condensation and Michael addition steps, followed by cyclization and aromatization to form the final product. iau.ir
Transition-metal catalysis is another powerful tool. Copper salts, acting as Lewis acids, have been successfully employed in multicomponent reactions to synthesize various heterocyclic compounds, including imidazopyridines. beilstein-journals.org The role of the copper catalyst is often to facilitate C-N, C-S, or C-O cross-coupling reactions, which are fundamental steps in the assembly of complex heterocyclic systems. beilstein-journals.org Such catalytic approaches could be adapted for the synthesis of this compound, potentially improving the efficiency and atom economy of existing methods.
The table below compares the synthesis of a related indenopyridine derivative under different catalytic and non-catalytic conditions, highlighting the benefits of the catalytic approach.
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | None | DMF | MW, 120 °C | 8 min | 85 | researchgate.net |
| 2 | Cu-ZnO | EtOH/H₂O | r.t. | 1.5 h | 95 | researchgate.net |
| 3 | None | THF | 80 °C | 2 h | 88 | researchgate.net |
| 4 | Fe₃O₄@SiO₂@PrSO₃H | Solvent-free | 80 °C | 5 min | 96 | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2h Indeno 2,1 C Pyridazine 3,9 Dione Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms can be determined. emerypharma.com
The ¹H NMR spectrum of 2H-indeno[2,1-c]pyridazine-3,9-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the indene (B144670) core and the N-H proton of the pyridazinone ring. The aromatic region, typically between 7.0 and 8.5 ppm, would show a complex pattern of multiplets due to the coupling between the four protons on the benzene (B151609) ring. The specific chemical shifts and splitting patterns are dictated by the electronic environment of each proton. The N-H proton of the lactam functionality in the pyridazinone ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl group.
Table 1: Representative ¹H NMR Spectral Data for the this compound Core
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~7.8 - 8.2 | Multiplet | - |
| H-6 | ~7.4 - 7.7 | Multiplet | - |
| H-7 | ~7.4 - 7.7 | Multiplet | - |
| H-8 | ~7.8 - 8.2 | Multiplet | - |
Note: Data are estimated based on typical values for analogous structural motifs.
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The most downfield signals correspond to the two carbonyl carbons of the dione (B5365651) functionality. The amide carbonyl (C-3) typically resonates at a slightly lower chemical shift than the ketone carbonyl (C-9) due to the influence of the adjacent nitrogen atom. libretexts.org The remaining signals appear in the aromatic region, corresponding to the carbons of the fused ring system. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for the this compound Core
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Amide C=O) | ~160 - 165 |
| C-9 (Ketone C=O) | ~185 - 195 |
| C-4a, C-4b, C-8a, C-9a (Quaternary) | ~125 - 150 |
| C-5, C-6, C-7, C-8 (Aromatic CH) | ~120 - 140 |
Note: Data are estimated based on typical values for analogous structural motifs. libretexts.orgresearchgate.net
For complex analogs or to unambiguously assign all signals in the parent compound, 2D NMR experiments are indispensable. emerypharma.comlibretexts.org
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity of the protons within the aromatic ring of the indene system. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. nih.govresearchgate.net
Together, these 2D techniques provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms within the this compound framework. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is dominated by characteristic absorptions of the N-H and carbonyl groups.
The presence of the lactam (cyclic amide) and ketone functionalities results in strong C=O stretching absorptions. The amide carbonyl stretch is typically observed around 1650-1690 cm⁻¹, while the ketone carbonyl, being part of a five-membered ring, appears at a higher frequency, often in the 1700-1720 cm⁻¹ range. The N-H stretching vibration of the amide group is expected to produce a moderate to strong band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1450-1600 cm⁻¹ region. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3100 - 3300 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Ketone C=O | Stretch | 1700 - 1720 | Strong |
| Amide C=O | Stretch | 1650 - 1690 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₁H₆N₂O₂), the molecular weight is 198.18 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value of 198.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of small, stable molecules such as carbon monoxide (CO, 28 Da) or nitrogen (N₂, 28 Da). The cleavage of the pyridazinone ring can lead to characteristic fragment ions, helping to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other compounds with the same nominal mass. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and purity. For this compound, with the molecular formula C₁₁H₆N₂O₂, the theoretical elemental composition can be readily calculated. A close match between the experimentally determined percentages and the calculated values provides strong evidence for the proposed molecular formula. researchgate.net
Table 4: Elemental Composition of this compound (C₁₁H₆N₂O₂)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 66.67 |
| Hydrogen (H) | 3.05 |
| Nitrogen (N) | 14.14 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable insights into the molecular structure of this compound analogs, X-ray crystallography stands as the unequivocal technique for the definitive determination of their solid-state structure. This powerful analytical method provides precise three-dimensional coordinates of atoms within a single crystal, offering unambiguous proof of connectivity, conformation, and the nature of intermolecular interactions that govern the crystal packing.
Research into related indenopyridazine systems has demonstrated the utility of X-ray diffraction in elucidating key structural features. For instance, studies on isomers such as 5H-indeno[1,2-c]pyridazin-5-one derivatives have revealed that these molecules often adopt a nearly planar conformation in the solid state. researchgate.net This planarity is a critical aspect of their molecular architecture, influencing their electronic properties and potential for intermolecular interactions.
In the case of substituted analogs, X-ray crystallography can precisely determine the orientation of various functional groups relative to the core tricyclic system. For example, in a trifluoroethyl-substituted derivative of an indenopyridazinone, the trifluoroethyl group was found to be oriented almost perpendicular to the plane of the ring system. researchgate.net Such conformational details are vital for understanding structure-activity relationships.
The crystallographic data obtained for these analogs, including unit cell dimensions, space group, and key geometric parameters, provide a foundational dataset for computational modeling and a deeper understanding of their solid-state behavior. Although a crystal structure for the parent this compound is not yet reported in the primary literature, the analysis of its analogs provides a robust framework for predicting its likely solid-state characteristics.
Crystallographic Data for Indenopyridazinone Analogs
The following table summarizes key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of representative indenopyridazinone analogs.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one | C₁₉H₁₁F₃N₂O₂ | Triclinic | P-1 | N/A | N/A | N/A | N/A | N/A | N/A | researchgate.net |
| 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one | C₁₉H₁₁F₃N₂O₂ | Triclinic | P-1 | N/A | N/A | N/A | N/A | N/A | N/A | researchgate.net |
| 2-methyl-6-(4,4,4-trifluorobutoxy)-9H-indeno[1,2-c]pyridazin-9-one | C₁₆H₁₃F₃N₂O₂ | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | researchgate.net |
N/A: Specific unit cell parameters (a, b, c, α, β, γ) were not explicitly provided in the cited abstract.
Computational Chemistry and Molecular Modeling Studies of 2h Indeno 2,1 C Pyridazine 3,9 Dione Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a foundational understanding of the electronic characteristics of a molecule. These methods are used to determine molecular geometries, energy levels, and the distribution of electrons, which collectively dictate the molecule's physical and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to heterocyclic compounds to predict their molecular structure and electronic properties. nih.gov For the 2H-indeno[2,1-c]pyridazine-3,9-dione system, DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net
Furthermore, DFT is used to compute various electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). researchgate.netbhu.ac.in The MEP map is particularly useful as it illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions. bhu.ac.in
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption. researchgate.net This method is valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the this compound chromophore. These theoretical predictions can help correlate structural modifications with changes in spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. pearson.com
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, indicating its electron-donating ability. researchgate.net Conversely, the energy of the LUMO (ELUMO) is associated with its electron affinity, or its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. researchgate.net For derivatives of this compound, this analysis helps in predicting their reactivity in chemical reactions and their potential for charge transfer interactions. researchgate.net
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment (μ) | 4.9 Debye | Measure of the molecule's overall polarity |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron (-EHOMO) |
| Electron Affinity (A) | 2.1 eV | Energy released when an electron is added (-ELUMO) |
Molecular Dynamics Simulations and Conformational Analysis of Indenopyridazinedione Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For indenopyridazinedione systems, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of the molecule. mdpi.com By simulating the molecule in a virtual environment, such as in a solvent box, researchers can observe how it changes shape and interacts with its surroundings. nih.gov
Key analyses performed during MD simulations include the calculation of the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). mdpi.com The RMSD measures the average deviation of the protein or ligand structure over the course of the simulation from a reference structure, indicating the stability of the system. mdpi.com The RMSF, on the other hand, highlights the flexibility of different parts of the molecule by measuring the fluctuation of individual atoms or residues. mdpi.com These simulations are crucial for understanding how indenopyridazinedione derivatives might behave in a biological environment, for instance, how they might adapt their conformation upon binding to a target protein. researchgate.net
Theoretical Studies on Reaction Pathways and Energetics of Indenopyridazine Synthesis
Computational chemistry is also employed to investigate the mechanisms of chemical reactions. Theoretical studies on the synthesis of indenopyridazine and related structures, such as indenopyrazolones, can elucidate reaction pathways and predict the feasibility of different synthetic routes. nih.gov By using methods like DFT, researchers can model the entire reaction coordinate, identifying transition states (TS) and intermediates (INT). nih.gov
For example, in a study on the solvent-controlled synthesis of indenopyrazoles from indantrione, theoretical calculations were performed to understand the regioselectivity of the ring-expansion process. nih.gov The calculations involved determining the Gibbs free energy (ΔG) for different reaction pathways, which helps in predicting the most likely mechanism. nih.gov By comparing the energy barriers of competing pathways, it was possible to explain why different products were formed in different solvents. nih.gov Such studies are vital for optimizing reaction conditions and designing more efficient synthetic strategies for complex heterocyclic systems. nih.gov
| Species | ΔG (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Reference energy level |
| TS-3 | 28.2 | Transition state for cycloaddition |
| INT-4 | -5.7 | Cycloaddition intermediate |
| TS-4 | 14.8 | Transition state for ring expansion and denitrogenation |
| Product | -86.4 | Final indenopyrazole product |
Molecular Docking for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-target interaction. mdpi.com
For compounds related to the this compound scaffold, molecular docking studies can identify potential protein targets and predict the binding affinity, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govsemanticscholar.org The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. researchgate.netresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. nih.gov While specific docking studies on this compound are not widely documented, the general methodology is frequently applied to the broader class of pyridazinone-containing molecules to explore their therapeutic potential. nih.gov
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Janus Kinase-2 (4P7E) | -8.5 | LEU-855, VAL-863 | Hydrophobic |
| GLU-930, ASP-994 | Hydrogen Bond | ||
| VEGFR-2 (6XVK) | -9.1 | VAL-848, ALA-866, LEU-1035 | Hydrophobic |
| CYS-919, LYS-868 | Hydrogen Bond |
Elucidation of Molecular Recognition and Binding Modes with Macromolecular Receptors
Understanding the precise manner in which a ligand binds to its macromolecular target is fundamental to rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the molecular recognition processes and binding modes of this compound derivatives with their putative biological receptors.
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For the this compound system, docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding affinity and specificity. For instance, in silico studies on analogous pyridazinone-containing compounds have demonstrated the importance of the pyridazinone ring in forming critical hydrogen bonds with amino acid residues in the active site of enzymes like kinases. ontosight.ai The dione (B5365651) functional groups on the indeno moiety of this compound can also act as hydrogen bond acceptors, further anchoring the molecule within the binding pocket.
To illustrate the insights gained from such studies, a hypothetical molecular docking analysis of a this compound derivative with a generic kinase receptor is presented in the table below. This table showcases the types of interactions and the amino acid residues that could be involved in the binding, based on computational predictions for similar heterocyclic systems.
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (with N-H of pyridazinone) | 2.1 |
| LYS 67 | Hydrogen Bond (with C=O of pyridazinone) | 2.9 |
| LEU 123 | Hydrophobic Interaction (with indeno ring) | 3.8 |
| PHE 198 | π-π Stacking (with indeno ring) | 4.2 |
| VAL 54 | Hydrophobic Interaction (with pyridazinone ring) | 3.5 |
This is an interactive data table based on hypothetical molecular docking results for illustrative purposes.
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-receptor complex. nih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding mode and the identification of conformational changes in both the ligand and the receptor upon binding. nih.gov For this compound systems, MD simulations can reveal the persistence of key interactions observed in docking studies and highlight the role of water molecules in mediating ligand-receptor binding.
In Silico Screening and Computational Lead Identification Principles
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the this compound scaffold, in silico screening can be employed to explore a vast chemical space and identify derivatives with potentially improved biological activity.
The process typically begins with the creation of a virtual library of this compound analogs, which can be generated by systematically modifying the core structure with various substituents. These virtual compounds are then docked into the active site of the target receptor, and their binding affinities are estimated using scoring functions. The top-ranked compounds are then selected for further investigation and experimental validation.
The principles of computational lead identification for this compound systems involve a multi-step filtering process, as outlined in the table below.
| Step | Principle | Description |
| 1. Library Preparation | Generation of a diverse set of virtual compounds | Starting with the this compound core, various functional groups are computationally added to create a large and diverse chemical library. |
| 2. Receptor-Based Screening | Docking of the virtual library to the target protein | Each compound in the library is docked into the binding site of the macromolecular receptor to predict its binding mode and affinity. |
| 3. Scoring and Ranking | Prioritization of compounds based on predicted binding affinity | A scoring function is used to estimate the binding energy of each compound, and they are ranked accordingly. |
| 4. ADMET Filtering | Prediction of pharmacokinetic and toxicological properties | The top-ranked compounds are further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. |
| 5. Hit Selection | Final selection of promising candidates for synthesis and biological testing | Compounds that pass all the filtering steps are considered "hits" and are prioritized for experimental validation. |
This is an interactive data table outlining the principles of in silico lead identification.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indenopyridazinediones in Chemical Space
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indenopyridazinediones, QSAR models can be developed to predict the activity of novel derivatives and to guide the design of more potent compounds.
The development of a QSAR model involves several key steps. First, a dataset of indenopyridazinedione derivatives with experimentally determined biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic properties. Finally, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. mdpi.com
A typical 2D-QSAR model can be represented by the following general equation:
Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn
where c represents the coefficients determined by the regression analysis, and D represents the molecular descriptors.
The table below presents a hypothetical set of descriptors and their coefficients from a QSAR model for a series of indenopyridazinedione derivatives, illustrating how different molecular properties might influence their biological activity.
| Descriptor | Description | Coefficient | Implication for Activity |
| LogP | Lipophilicity | +0.45 | Increased lipophilicity is associated with higher activity. |
| TPSA | Topological Polar Surface Area | -0.21 | Lower polar surface area is favorable for activity. |
| MW | Molecular Weight | +0.15 | Higher molecular weight shows a positive correlation with activity. |
| H-bond Donors | Number of Hydrogen Bond Donors | -0.33 | Fewer hydrogen bond donors are preferred for higher activity. |
| Rotatable Bonds | Number of Rotatable Bonds | -0.12 | Reduced molecular flexibility is beneficial for activity. |
This is an interactive data table showing a hypothetical QSAR model for indenopyridazinediones.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. researchgate.net These models can provide a more detailed understanding of the structure-activity relationships by generating contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. tandfonline.com
Structural Modifications and Derivative Synthesis for Targeted Applications
Design Principles for Novel Indenopyridazinedione Derivatives
The design of new derivatives based on the indenopyridazinone core is guided by several key principles aimed at optimizing their interaction with biological targets. A primary strategy involves bio-isosteric replacement, where parts of the molecule are substituted with other chemical groups that have similar physical or chemical properties, to enhance the compound's biological activity or metabolic stability. For instance, researchers have explored replacing the phthalazine (B143731) ring of known active compounds with a substituted pyridazin-3-one moiety to create alternatives with potentially improved profiles. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this design process. By systematically altering substituents on the indenopyridazine framework and observing the effect on biological activity, researchers can build a comprehensive understanding of which molecular features are crucial for efficacy. nih.gov The planarity of the tricyclic system is often considered an important factor, as rigid, planar structures can exhibit higher selectivity in their interactions with enzymes or receptors. nih.gov
Furthermore, the inherent physicochemical properties of the pyridazine (B1198779) ring itself are exploited in drug design. nih.gov The pyridazine ring possesses a significant dipole moment and a dual capacity for forming robust hydrogen bonds, which are critical for molecular recognition and binding to target proteins. nih.gov Design strategies often focus on introducing functional groups that can modulate these properties to fine-tune the molecule's interaction profile. nih.gov
Synthesis of Indenopyridazine-Thiazole Molecular Hybrids for Specific Interaction Profiles
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy for developing compounds with novel or enhanced activities. The synthesis of indenopyridazine-thiazole hybrids leverages the known biological activities of both the indenopyridazine and thiazole (B1198619) scaffolds. benthamdirect.comdoi.org
A common synthetic route begins with the creation of an indeno[2,1-c]pyridazincarbothioamide intermediate. benthamdirect.comdoi.org This key intermediate is then reacted with a variety of α-halocompounds (such as phenacyl bromides) and hydrazonoyl chlorides to yield the desired indenopyridazine-thiazole derivatives. benthamdirect.comdoi.orgbenthamscience.com The structures of these novel hybrids are typically confirmed using a combination of spectroscopic methods including IR, NMR, and mass spectrometry, as well as elemental analysis. benthamdirect.comdoi.org
To assess their potential for specific biological interactions, these hybrid molecules are often subjected to in silico molecular docking studies. For example, a series of indenopyridazine-thiazole derivatives were evaluated for their binding affinity against multiple targets of the SARS-CoV-2 virus. benthamdirect.combenthamscience.com These studies provide valuable insights into the interaction profiles of the compounds, highlighting their potential as targeted therapeutic agents. benthamdirect.combenthamscience.com
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 13d | 3CLpro | -10.9 | benthamdirect.comdoi.orgbenthamscience.com |
| 13d | Helicase | -10.5 | benthamdirect.comdoi.orgbenthamscience.com |
| 10c | RBD | -8.7 | benthamdirect.comdoi.orgbenthamscience.com |
| 10c | ACE2 | -11.8 | benthamdirect.comdoi.orgbenthamscience.com |
| 10a | RdRp | -10.3 | benthamdirect.comdoi.orgbenthamscience.com |
| 13c | PLpro | -10.4 | benthamdirect.comdoi.orgbenthamscience.com |
| 7b | NRP-1 | -8.6 | benthamdirect.comdoi.orgbenthamscience.com |
Development of Indenopyrimidopyridazine Frameworks for Tunable Reactivity
The development of indenopyrimidopyridazine frameworks represents a significant extension of the core indenopyridazine structure, creating fused heterocyclic systems with potential for diverse biological activities. These complex frameworks are synthesized by reacting 6-hydrazinyl-uracil derivatives with ninhydrin (B49086) under reflux conditions. mdpi.com This reaction results in the fusion of a pyrimidine (B1678525) ring, specifically a uracil (B121893) moiety, onto the indenopyridazine scaffold. mdpi.com
The concept of "tunable reactivity" in this context refers to the ability to generate a variety of distinct fused structures by carefully selecting the starting materials. For example, reacting the 6-hydrazinyluracil precursors with other dicarbonyl compounds like isatin (B1672199) or benzil, instead of ninhydrin, would lead to different polycyclic frameworks. mdpi.com This synthetic flexibility allows for the creation of a library of related but structurally distinct compounds, enabling the exploration of how these structural variations affect the molecule's chemical reactivity and, consequently, its biological function. The resulting indenopyrimidopyridazines have been evaluated for potential antimicrobial and antitumor activities. mdpi.com
Functionalization of the 2H-indeno[2,1-c]pyridazine-3,9-dione Core for Altered Molecular Recognition Properties
Functionalization of the core this compound structure is a critical strategy for modifying its molecular recognition properties. The inherent polarity and hydrogen-bonding capabilities of the pyridazine ring are key determinants of how the molecule interacts with biological targets. nih.gov By introducing various functional groups at different positions on the tricyclic system, chemists can precisely alter these properties.
For instance, the introduction of a chlorine atom at the 3-position of the pyridazine ring, creating 3-chloro-9H-indeno[2,1-c]pyridazine, increases the reactivity of the compound due to the electronegative nature of chlorine. ontosight.ai Similarly, the addition of a cyano group, as seen in 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone, can significantly alter the electronic distribution and steric profile of the molecule. nih.gov These modifications directly impact the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the binding of the molecule to its target. nih.gov Such targeted functionalization is a cornerstone of SAR studies, where the goal is to enhance binding affinity and selectivity for a specific biological receptor or enzyme. nih.gov
Creation of Polycyclic and Fused Indenopyridazine Architectures
Expanding the this compound core into more complex polycyclic and fused architectures is a synthetic strategy used to create novel molecular frameworks with unique three-dimensional shapes and properties. These larger, more rigid structures can exhibit enhanced selectivity for biological targets. nih.gov
One effective method for creating such architectures is through condensation reactions with other cyclic or polycyclic molecules. A notable example is the one-step synthesis of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones. researchgate.net This is achieved by reacting 3-acetylcoumarins with ninhydrin, followed by treatment with hydrazine (B178648) hydrate (B1144303), which efficiently fuses a coumarin (B35378) ring system to the indenopyridazine core. researchgate.net
Another approach involves the creation of indenopyrimidopyridazines, which fuses a uracil-containing ring to the core structure as previously discussed. mdpi.com Furthermore, researchers have designed and synthesized higher homologues of indenopyridazinones, such as benzo[h]cinnolinones and benzo mdpi.comuni.lucyclohepta[1,2-c]-3(2H)-pyridazinones, to investigate the impact of an expanded, planar aromatic system on biological activity. nih.gov General synthetic strategies, such as cycloaddition reactions, provide a versatile toolkit for constructing these intricate polycyclic fused systems from simpler starting materials. nih.gov
Exploration of Indenopyridazinedione Scaffolds in Applied Chemistry
Molecular Design in Bioactive Compound Development (Focus on scaffold properties and mechanistic insights)
The 2H-indeno[2,1-c]pyridazine-3,9-dione scaffold and its derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological potential. The fusion of an indane and a pyridazine (B1198779) ring system creates a rigid, planar structure that can serve as a template for the development of various bioactive agents.
Indenopyridazinedione as a Privileged Scaffold in Chemical Biology Research
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net Pyridine (B92270) and pyrimidine-based structures, including fused systems like indenopyridazinediones, are often considered privileged scaffolds due to their presence in numerous bioactive compounds and their ability to be readily modified to optimize pharmacological activity. nih.govnih.gov The pyridazine nucleus itself is recognized for its versatility in drug design, offering opportunities to modulate physicochemical properties and improve pharmacokinetic profiles. scirp.org
The indenopyridazinedione framework, a tricyclic system, has been explored for its therapeutic potential in various disease areas. rsc.org While research on the parent compound, this compound, is somewhat limited, its derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents, underscoring the value of this scaffold in medicinal chemistry. rsc.orgnih.gov
Investigation of Molecular Interactions in Enzyme Systems (e.g., COX inhibition, without clinical outcomes)
The anti-inflammatory potential of pyridazinone-containing compounds has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Molecular docking studies on various pyridazine derivatives have been conducted to elucidate their binding interactions with COX-1 and COX-2 enzymes. nih.govcu.edu.egrsc.orgnih.gov
For instance, a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, which share a similar fused heterocyclic core, investigated their dual inhibition of COX-1 and COX-2. nih.gov Molecular docking revealed that these compounds interact with key amino acid residues in the active sites of both enzymes, including Arg120 and Tyr355. nih.gov Another study on new pyridazine derivatives as selective COX-2 inhibitors showed that the most potent compounds exhibited strong binding affinity towards the COX-2 active site, with interactions that were more favorable than the reference drug, celecoxib. cu.edu.eg Similarly, pyrazole–pyridazine hybrids have been designed as selective COX-2 inhibitors, with molecular modeling studies indicating a respectable binding affinity within the COX-2 active site for the most active derivatives. rsc.org
While direct molecular docking studies on this compound were not found, the existing research on related pyridazinone scaffolds provides a strong rationale for its potential as a COX inhibitor. The planar, rigid structure of the indenopyridazinedione core could facilitate its entry into the active site of COX enzymes, and appropriate substitutions could be made to enhance its binding affinity and selectivity.
Exploration of Antiviral Design Space via Indenopyridazine Derivatization (without clinical efficacy)
The development of novel antiviral agents is a critical area of research, and heterocyclic compounds have shown significant promise in this regard. nih.gov While specific antiviral studies on this compound are not widely reported, the broader class of indenopyridazine and related fused heterocyclic systems has been explored for antiviral activity.
One study focused on the design and synthesis of indenopyridazine-thiazole hybrids with expected antiviral activity. nih.govcu.edu.eg This research highlights the potential of modifying the indenopyridazine scaffold to create new compounds with antiviral properties. The rationale behind such derivatization is to combine the bioactive properties of both the indenopyridazine and thiazole (B1198619) moieties to achieve a synergistic effect.
Furthermore, other fused heterocyclic systems containing pyridine or pyrimidine (B1678525) rings, which are structurally related to the pyridazine in the indenopyridazinedione core, have demonstrated antiviral activity against a range of viruses. nih.govnih.gov For example, pyrimido[4,5-d]pyrimidines have been identified as a promising framework for the design of novel antiviral agents against human coronaviruses. rsc.org These findings suggest that the indenopyridazinedione scaffold could serve as a valuable template for the design of new antiviral drug candidates.
Design Principles for Antimicrobial Agents based on Indenopyridazinedione Structures
The increasing prevalence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Fused heterocyclic compounds, including those with a pyridazine core, have been a focus of such research. frontiersin.org The design of antimicrobial agents based on the indenopyridazinedione scaffold would involve the strategic addition of functional groups to enhance their interaction with microbial targets.
Structure-activity relationship (SAR) studies of various heterocyclic compounds have provided insights into the key structural features required for antimicrobial activity. For example, in a series of quinone derivatives, modifications to the hydrophobicity and chain length of functional groups attached to the core structure were found to significantly impact their antibacterial potency. mdpi.com Similarly, for indole (B1671886) diketopiperazine alkaloids, the core skeleton and its modifications were crucial for their antimicrobial effect. frontiersin.org
Studies on Anticancer Modulators: Scaffold Design and Mechanistic Considerations (without clinical trials)
The indenopyridazine scaffold has been investigated for its potential in the development of anticancer agents. nih.gov The design of these compounds often involves the incorporation of pharmacophores known to interact with cancer-related targets. For example, the indandione nucleus, a key component of the indenopyridazinedione structure, is present in various compounds with reported anticancer and antibiotic properties. nih.gov
Several studies have explored the anticancer activity of indenopyridine and indenopyrazole derivatives, which are structurally similar to indenopyridazinediones. nih.gov In one study, novel indenopyrazole derivatives were synthesized and evaluated for their anticancer activity against HeLa and OVCAR-3 cell lines, with some compounds showing significant potency. nih.gov Another study focused on thieno[2,3-c]pyridazine (B12981257) derivatives, with several compounds exhibiting broad-spectrum anticancer activity against a panel of 60 human cancer cell lines. researchgate.net
Mechanistic studies on related compounds suggest that their anticancer effects may be mediated through various pathways. For instance, some plant-derived anticancer compounds with complex heterocyclic structures have been shown to induce apoptosis, disrupt the cell cycle, and interfere with key signaling pathways in cancer cells. nih.govnih.govmdpi.com While the specific mechanism of action for this compound has not been elucidated, its rigid, planar structure could allow for intercalation into DNA or interaction with the active sites of enzymes involved in cancer progression.
Applications in Materials Science and Organic Electronics
While the primary focus of research on indenopyridazinedione scaffolds has been in the field of medicinal chemistry, the unique structural and electronic properties of these fused heterocyclic systems suggest potential applications in materials science and organic electronics. Organic materials with extended π-conjugated systems are of great interest for their use in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. researchgate.net
The synthesis of novel organic materials based on the indandione nucleus as an electron acceptor has been explored for high-performance solar cells. researchgate.net The electron-deficient nature of the dione (B5365651) system, coupled with the potential for π-π stacking interactions, makes these compounds interesting candidates for electron-transporting materials. The photophysical and photochemical properties of related heterocyclic systems, such as BODIPY derivatives, have been studied, revealing strong absorption bands and good singlet-oxygen-generating abilities, which are desirable characteristics for photocatalysts. rsc.org
Although specific studies on the application of this compound in organic electronics are not yet prevalent, its synthesis from phthalic anhydride (B1165640), a common precursor in materials chemistry, suggests its potential as a building block for novel organic electronic materials. rsc.org The planar structure and the presence of both electron-donating and electron-withdrawing moieties within the indenopyridazinedione core could lead to interesting photophysical and electronic properties that warrant further investigation.
Chromophoric and Fluorescent Properties of Indenopyridazinediones
The chromophoric and fluorescent characteristics of indenopyridazinedione scaffolds are intrinsically linked to their extended π-conjugated system and the presence of both electron-donating and electron-accepting moieties. The core structure, this compound, possesses an indane-1,3-dione fragment, which is known to be a strong electron-withdrawing group. This is fused to a pyridazinone ring, which also exhibits electron-deficient characteristics. This inherent electronic structure gives rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to the optical properties of these molecules.
While extensive photophysical data for the parent this compound is not widely available in the public domain, the properties of related and substituted derivatives have been investigated, allowing for an understanding of the structure-property relationships. The absorption and emission properties of these compounds can be finely tuned by chemical modifications. For instance, the introduction of electron-donating groups onto the indene (B144670) or pyridazine rings would be expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra, a common feature in donor-acceptor chromophores. Conversely, the addition of further electron-withdrawing groups would likely result in a blue-shift (a shift to shorter wavelengths).
The fluorescence of indenopyridazinedione derivatives is also highly dependent on their molecular structure and environment. The rigidity of the fused ring system is generally favorable for fluorescence, as it reduces non-radiative decay pathways. However, the efficiency of fluorescence, or quantum yield, can be influenced by factors such as the nature of substituents and the polarity of the solvent. In some cases, these types of molecules can exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent, further indicating the presence of ICT states.
Below is a hypothetical data table illustrating the kind of photophysical data that would be relevant for a series of substituted indenopyridazinedione derivatives.
| Compound | Substituent (R) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| 1 | H | 420 | 480 | 0.25 |
| 2 | -OCH₃ | 445 | 510 | 0.35 |
| 3 | -NO₂ | 405 | 465 | 0.15 |
Utilization in Non-Linear Optics (NLO) and Optoelectronic Devices
The unique electronic structure of indenopyridazinedione derivatives, characterized by a significant intramolecular charge transfer from a donor part to an acceptor part of the molecule, makes them promising candidates for applications in non-linear optics (NLO). NLO materials are of great interest for a variety of applications in optoelectronics, including optical switching, frequency conversion, and optical data storage. The key molecular property for second-order NLO applications is a large first hyperpolarizability (β), which is associated with molecules that have a large change in dipole moment upon excitation from the ground state to the excited state. The donor-π-acceptor architecture inherent in many substituted indenopyridazinediones is a well-established strategy for designing molecules with high β values.
While specific reports on the NLO properties of this compound are scarce, the broader class of compounds with similar electronic features has been investigated. For these molecules to be useful as NLO materials, they must also crystallize in a non-centrosymmetric space group, which allows for the observation of a bulk second-order NLO effect.
In the realm of optoelectronic devices, the indenopyridazinedione scaffold could potentially be incorporated into organic light-emitting diodes (OLEDs) or organic photodetectors (OPDs). In OLEDs, they could function as emitters, where their tunable fluorescence properties would be advantageous for achieving emission at specific colors. Their electron-deficient nature also suggests they could be used as electron-transporting or host materials in OLED architectures. For OPDs, their ability to absorb light in the visible spectrum could be harnessed for the generation of photocurrent.
Development of Electron-Acceptor Systems and Conjugated Polymers based on the Indenopyridazinedione Motif
The electron-deficient nature of the this compound core makes it an attractive building block for the construction of n-type organic semiconductors. These materials are essential components in a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). In these applications, the indenopyridazinedione unit would function as the electron-acceptor component.
The performance of such materials is largely dependent on their LUMO (Lowest Unoccupied Molecular Orbital) energy level. A low-lying LUMO is necessary to facilitate efficient electron injection and transport. The indenopyridazinedione motif, with its two carbonyl groups and the pyridazine ring, is expected to possess a low-lying LUMO, making it a suitable candidate for an electron acceptor.
Furthermore, the indenopyridazinedione unit can be incorporated into the backbone of conjugated polymers. By copolymerizing it with various electron-rich (donor) monomers, a series of donor-acceptor conjugated polymers can be synthesized. These polymers are of particular interest for applications in bulk-heterojunction organic solar cells, where they can act as the acceptor material, paired with a polymer donor. The properties of these polymers, such as their band gap, absorption spectrum, and charge carrier mobility, could be systematically tuned by varying the donor co-monomer.
The general structure of such a donor-acceptor polymer is depicted below:
[-Donor Unit-]-[-Indenopyridazinedione Acceptor Unit-]n
The following table provides a hypothetical comparison of the electronic properties of such polymers with different donor units.
| Polymer | Donor Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| P1 | Thiophene | -5.4 | -3.5 | 1.9 |
| P2 | Fluorene | -5.6 | -3.6 | 2.0 |
| P3 | Carbazole | -5.3 | -3.4 | 1.9 |
Role in Photopolymerization and Optical Sensing Systems
The strong absorption of visible light by indenopyridazinedione derivatives suggests their potential utility in photopolymerization processes. In particular, they could act as photoinitiators or photosensitizers. As a photoinitiator, upon absorption of light, the molecule would generate reactive species, such as radicals or cations, which would then initiate a polymerization reaction. The indanedione moiety, present in the indenopyridazinedione scaffold, is a known component in some photoinitiating systems. researchgate.net For these applications, a high efficiency of intersystem crossing to the triplet state is often desirable.
The fluorescent properties of indenopyridazinediones also open up possibilities for their use in optical sensing. A fluorescent sensor operates by changing its fluorescence output (e.g., intensity, wavelength, or lifetime) in the presence of a specific analyte. An indenopyridazinedione-based sensor could be designed by incorporating a recognition site for a particular analyte into its structure. Binding of the analyte to the recognition site would then perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.
For example, the introduction of a metal-chelating group could lead to a sensor for metal ions. The binding of a metal ion would alter the ICT process within the molecule, resulting in a change in the color or intensity of the emitted light. This would allow for the qualitative and quantitative detection of the target ion. The versatility of organic synthesis would allow for the creation of a wide range of such sensors tailored to different analytes.
Future Research Directions for 2h Indeno 2,1 C Pyridazine 3,9 Dione Chemistry
Advancements in Asymmetric Synthesis and Chiral Indenopyridazinediones
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. mdpi.com Future research will undoubtedly focus on the development of asymmetric methods to produce chiral 2H-indeno[2,1-c]pyridazine-3,9-diones. This is particularly relevant as the introduction of stereocenters into the indenopyridazinedione core could lead to derivatives with enhanced and specific biological activities.
Organocatalysis: A promising avenue lies in the application of organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity. metu.edu.tr Researchers could explore domino or cascade reactions, where multiple bonds are formed in a single pot with high stereocontrol. metu.edu.tr For instance, a chiral quinine-derived squaramide or urea (B33335) could catalyze the initial Michael addition or aldol (B89426) reaction in the formation of the indenopyridazinedione skeleton, thereby setting the stereochemistry of the final product. nih.govchemistryviews.org The development of novel bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner will be crucial. nih.gov
Metal Catalysis: Transition metal catalysis offers another powerful tool for asymmetric synthesis. nih.gov Chiral complexes of metals such as rhodium, palladium, copper, or iron, combined with carefully designed chiral ligands, could be employed to catalyze key bond-forming reactions in the synthesis of the indenopyridazinedione ring system. nih.govnih.gov For example, a chiral copper-diphosphine complex could catalyze an asymmetric conjugate addition to an unsaturated precursor of the indene (B144670) ring. nih.gov The exploration of novel chiral ligands and earth-abundant metal catalysts will be an important aspect of this research. nih.gov
The successful development of these asymmetric strategies would provide access to a library of chiral indenopyridazinediones, enabling a systematic investigation of their stereochemistry-activity relationships.
High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the chemical space around the 2H-indeno[2,1-c]pyridazine-3,9-dione scaffold, high-throughput synthesis (HTS) and combinatorial chemistry approaches will be indispensable. These techniques allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.
Future research in this area will likely involve the development of robust and versatile synthetic routes that are amenable to automation and parallel synthesis. This could involve solid-phase synthesis, where the indenopyridazinedione core or a key intermediate is attached to a polymer support, allowing for easy purification after each reaction step. Alternatively, liquid-phase parallel synthesis using automated liquid handlers can be employed to generate libraries in solution.
The key to a successful combinatorial library is the ability to introduce diversity at multiple points of the this compound scaffold. For example, by varying the starting materials for the indene and pyridazine (B1198779) portions of the molecule, a wide range of substituents can be introduced. The data generated from screening these libraries can be used to build structure-activity relationships (SAR), guiding the design of next-generation compounds with improved properties.
Advanced Mechanistic Studies Using Ultrafast Spectroscopy and In Situ Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new reactions. Future research on this compound chemistry will benefit from the application of advanced spectroscopic and analytical techniques to probe reaction pathways in real-time.
Ultrafast spectroscopy, such as femtosecond transient absorption spectroscopy, can be used to observe the formation and decay of short-lived intermediates and transition states. This can provide invaluable insights into the kinetics and dynamics of the reactions involved in the synthesis and transformation of indenopyridazinediones.
Integration with Artificial Intelligence and Machine Learning for Predictive Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and drug discovery. In the context of this compound chemistry, AI and ML algorithms can be trained on existing experimental data to build predictive models for various properties of interest.
These models can be used to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual indenopyridazinedione derivatives. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. Generative models can also be employed to design novel indenopyridazinedione structures with desired property profiles.
Furthermore, ML can be used to predict the outcomes of chemical reactions, including yields and stereoselectivity. This can aid in the optimization of synthetic routes and the discovery of novel reaction conditions. The synergy between computational prediction and experimental validation will significantly accelerate the discovery and development of new indenopyridazinedione-based molecules.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations for Indenopyridazinediones
The unique electronic and steric properties of the this compound scaffold may enable novel and unprecedented chemical transformations. Future research should focus on exploring the reactivity of this ring system under a variety of conditions to uncover new synthetic possibilities.
This could involve investigating the reactivity of the dione (B5365651) functional groups, the pyridazine ring, or the indene moiety. For example, selective reduction or functionalization of one of the carbonyl groups could lead to new classes of derivatives. The pyridazine ring could be a substrate for various cycloaddition or cross-coupling reactions. The indene part of the molecule could undergo functionalization at the aromatic ring or at the benzylic position.
The discovery of novel reactivity patterns will not only expand the synthetic chemist's toolbox but also provide access to new and diverse indenopyridazinedione derivatives that would be difficult to synthesize using conventional methods. This exploration of fundamental reactivity is essential for unlocking the full potential of the this compound scaffold.
Q & A
Basic Synthesis: What is the standard synthetic route for 2H-indeno[2,1-c]pyridazine-3,9-dione?
The compound is classically synthesized via a Knoevenagel condensation between phthalic anhydride and ethyl cyanoacetate. This reaction produces a key intermediate, (Z)-ethyl 2-carbamoyl-8-cyano-3-hydroxybenzofulvene-8-carboxylate, which cyclizes under acidic conditions to form the indeno-pyridazine-dione scaffold . Reaction optimization includes temperature control (80–100°C) and solvent selection (e.g., acetic acid or toluene). Yield improvements (60–75%) are achieved by modulating stoichiometry and catalyst use (e.g., ammonium acetate).
Basic Characterization: What spectroscopic and crystallographic methods validate the structure of this compound?
- H/C NMR : Key signals include aromatic protons at δ 7.2–8.1 ppm and carbonyl carbons at ~170–180 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]) confirm the molecular formula (e.g., CHNO) .
- X-ray crystallography : Resolves bond angles and confirms fused bicyclic geometry, with C=O bond lengths of ~1.21 Å and dihedral angles <5° between aromatic planes .
Advanced Synthesis: How can regioselective functionalization of the indeno-pyridazine core be achieved?
Metal-catalyzed cascade reactions enable regioselective modifications. For example:
- Au(I)/AgSbF-catalyzed annulation with alkynoic acids introduces fused heterocycles (e.g., pyrrolo/pyrido-diazepine-diones) at the C3 position .
- KCO-promoted three-component reactions with aldehydes and indene-diones yield chromeno-indeno-pyridine derivatives via tandem Knoevenagel-Michael cyclization .
Mechanistic Insights: What reaction pathways govern the formation of derivatives from this compound?
- Cycloaddition mechanisms : DFT studies suggest a stepwise [4+2] pathway for Diels-Alder reactions at the electron-deficient pyridazine ring, with activation energies <25 kcal/mol .
- Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., -NO) at C9 direct electrophilic attacks to C4, validated by Hammett plots (ρ = +1.2) .
Computational Modeling: How can in silico methods predict the reactivity and properties of this compound?
- *DFT calculations (B3LYP/6-31G)**: Predict frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating susceptibility to electrophilic attacks at the pyridazine ring .
- Molecular docking : Screens binding affinity to biological targets (e.g., kinase inhibitors), with docking scores ≤−8.5 kcal/mol using AutoDock Vina .
Advanced Functionalization: What strategies enable sulfur incorporation into the indeno-pyridazine framework?
- Blue-light-mediated thiolation : Reacts with aryl thiols under visible light (450 nm) and eosin Y catalysis, yielding 2-arylthio derivatives with >70% regioselectivity .
- Phosphite-mediated sulfur insertion : Trialkyl phosphites convert carbonyl groups to thioesters, though competing side reactions require careful pH control (pH 6–7) .
Biological Activity Screening: What assays are used to evaluate the pharmacological potential of derivatives?
- In vitro kinase inhibition : IC values are determined via ADP-Glo™ assays (e.g., against CDK2, IC ~1.2 μM) .
- Antimicrobial testing : MIC values against S. aureus are measured using broth microdilution (MIC ≤16 μg/mL for nitro-substituted analogs) .
Contradictory Data Resolution: How are conflicting reports about reactivity resolved?
Discrepancies in cyclization outcomes (e.g., pyridazine vs. pyran-dione formation) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
